ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate
Description
Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a thiocarbamate derivative featuring a pyrazolone core substituted with methyl, phenyl, and ethyl dithiocarbamate groups. The pyrazolone scaffold is widely explored in medicinal and materials chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions.
Properties
IUPAC Name |
ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKBXFLQARGTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been shown to interact with amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) is conserved across all analogs, but substituents at the 4-position dictate their chemical and biological profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas from evidence.
Physicochemical Properties
- Solubility : The ethyl group in the target compound increases lipophilicity compared to IR-01’s carboxylic acid or compound 15’s polar thiourea. This may enhance membrane permeability but reduce aqueous solubility.
- Stability : Dithiocarbamates are prone to hydrolysis under acidic conditions, whereas thioureas (e.g., ) and azo derivatives (e.g., ) are more stable.
Contradictory Evidence and Limitations
- Diverse Applications : While most analogs are pharmaceutically active, compound 2 in is a corrosion inhibitor, highlighting the scaffold’s versatility but complicating direct biological comparisons.
- Data Gaps : Pharmacokinetic and toxicity profiles for the target compound are absent in the evidence, limiting a comprehensive safety assessment.
Biological Activity
Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.33 g/mol. Its structure features a dihydropyrazole ring that is known for its ability to interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways. This is suggested by its structural similarity to known enzyme inhibitors.
- Cell Signaling Modulation : It could influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, likely through disruption of microbial cell membranes or interference with metabolic functions.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have indicated that these types of compounds can effectively inhibit the growth of various bacterial strains. The exact mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cellular components from damage.
Hypoglycemic Effects
Some derivatives in the same family have demonstrated hypoglycemic effects in animal models, suggesting that this compound might also influence glucose metabolism and insulin sensitivity.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Research on Hypoglycemic Effects : In a study focusing on new heterocyclic compounds, it was found that certain pyrazole derivatives showed promising results in lowering blood glucose levels in diabetic animal models .
- Antioxidant Activity Assessment : Research has indicated that related compounds can scavenge free radicals effectively, contributing to their potential use as therapeutic agents against oxidative stress .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Solvent Effects on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 70 | 68 |
| Acetonitrile | 80 | 52 |
| DMF | 100 | 45 |
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond distances ~1.68 Å, confirming dithiocarbamate formation) .
- NMR : H NMR should show signals for ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet) and pyrazole protons (δ 2.1–2.3 ppm, singlet for methyl groups) .
- IR : Confirm C=S stretches at 1150–1250 cm and N–H bending at 1600–1650 cm .
Basic: How to assess its DNA-binding potential and antimicrobial activity?
Methodological Answer:
- DNA-Binding : Use UV-Vis titration (intercalation studies) with CT-DNA in Tris-HCl buffer (pH 7.2). Calculate binding constants via Benesi-Hildebrand plots .
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth dilution (CLSI guidelines) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Check : Use HPLC (C18 column, methanol/water 70:30) to rule out impurities .
- Assay Variability : Compare protocols (e.g., inoculum size, incubation time). For example, DNA-binding discrepancies may arise from buffer ionic strength differences .
- Structural Analogues : Test methyl carbamate derivatives (e.g., methyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate) to isolate substituent effects .
Advanced: What computational methods predict its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II (PDB ID: 1ZXM) or microbial enzymes. Prioritize binding poses with ΔG < −7 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å indicates stable binding) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HS during synthesis) .
- Waste Disposal : Neutralize with 10% NaOH before discarding aqueous waste .
Advanced: How to characterize synthetic byproducts or degradation products?
Methodological Answer:
- LC-MS : Use electrospray ionization (ESI+) to detect masses corresponding to hydrolyzed products (e.g., loss of ethyl group, m/z +23 for sodium adducts) .
- TGA/DSC : Identify thermal decomposition steps (e.g., 150–200°C for dithiocarbamate breakdown) .
Advanced: How do solvent polarity and reaction kinetics influence cyclization side reactions?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may promote unwanted tetrazole formation (as in ). Use kinetic studies (UV monitoring at 300 nm) to track intermediate stability .
- Rate Constants : Calculate using pseudo-first-order approximations. For example, in ethanol, s for dithiocarbamate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
